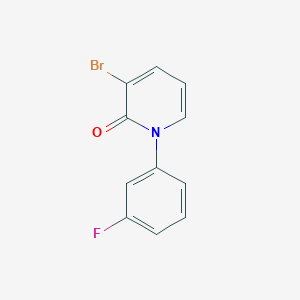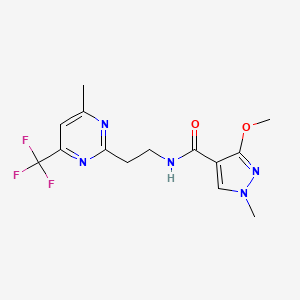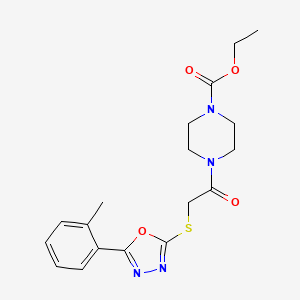
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, structure, and possibly its molar mass.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is utilized as an intermediate in the synthesis of various biologically active compounds. This process involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation. Such intermediates are crucial for the development of new pharmaceuticals and research chemicals (Wang et al., 2016).
Development of Heterocyclic Systems
The compound is a key component in creating fused heterocyclic systems, such as pyridoxaboroles, which are synthesized from simple halopyridines. These systems have unique structural properties and are significant in the development of new materials and chemical entities (Steciuk et al., 2015).
Fluorescent pH Sensing
Derivatives of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one are used in designing fluorescent pH sensors. These sensors exhibit reversible switching between different states upon protonation and deprotonation, making them useful in detecting acidic and basic organic vapors (Yang et al., 2013).
Crystal Structure Analysis
The compound and its derivatives are studied for their crystal structures, which helps in understanding their chemical properties and potential applications in material science. Such studies provide insights into molecule conformations and intermolecular interactions (Nirmala et al., 2009).
Investigation of Halogen Substitution Effects
Research on 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one also includes studying the effects of halogen substitutions on the properties of compounds. Such studies are crucial for understanding how different halogen atoms influence the chemical and physical characteristics of these compounds (Baranoff et al., 2012).
Chemical Reactivity and Synthesis Methods
Various research focuses on the chemical reactivity of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one and similar compounds under different conditions, which is vital for developing new synthetic methods and understanding chemical interactions (Kolomeitsev et al., 1995).
Development of Fluorescent Chemosensors
The compound is used in the development of fluorescent chemosensors, particularly for detecting specific metal ions such as Fe3+/Fe2+. This application is significant in environmental monitoring and biological studies (Maity et al., 2018).
Photoluminescence Studies
Studies involving 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one derivatives focus on their photoluminescence properties. These investigations are important for developing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Lee et al., 2009).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into the compound’s properties or reactivity.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
3-bromo-1-(3-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-10-5-2-6-14(11(10)15)9-4-1-3-8(13)7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVQKOSOAEFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)



![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)
![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)
![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)
![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)
![2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2980801.png)